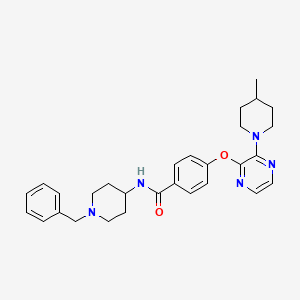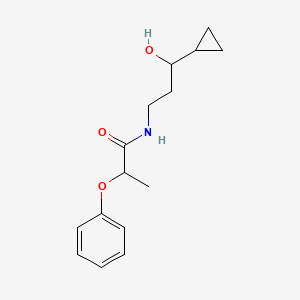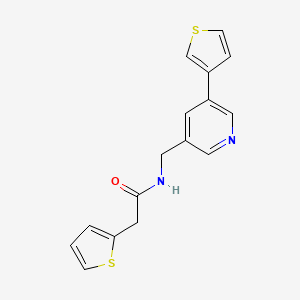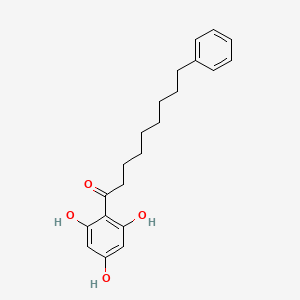
N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a useful research compound. Its molecular formula is C29H35N5O2 and its molecular weight is 485.632. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which share structural similarities with the compound , revealed significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These compounds exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM, indicating their potential as potent anti-tubercular agents. Additionally, docking studies suggested their suitability for further development due to favorable molecular interactions (Srinivasarao et al., 2020).
Antiviral Activity Against Influenza
Another study explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating remarkable antiavian influenza virus activity. Among the synthesized compounds, several showed significant antiviral activities against the H5N1 subtype of the influenza A virus, with viral reduction in the range of 85–65%. This research highlights the potential of benzamide-based compounds in developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Antimycobacterial Agents
A study focused on N-(pyrazin-2-yl)benzamides as retro-amide analogues of N-phenylpyrazine-2-carboxamides for their in vitro antimycobacterial activity. The results showed that most N-pyrazinylbenzamides possessed lower or no activity against Mycobacterium tuberculosis compared to their counterparts but tended to have lower cytotoxicity and better selectivity, highlighting the importance of structural modifications in enhancing biological activity and safety (Zítko et al., 2018).
Synthetic Methodologies
Research into the synthesis of pyrazole, triazole, triazine, and triazepine derivatives from N,N′-Diphenylpiperidine-1-carbohydrazonamide illustrates the versatile applications of similar compounds in creating a variety of heterocyclic compounds with potential therapeutic applications. This demonstrates the importance of synthetic strategies in expanding the chemical space of benzamide derivatives for various biological activities (Omran, Amer, & Khodairy, 2006).
Hybrid and Bioactive Cocrystals
A study on the hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids, using computational simulations, explored the noncovalent interactions and potential applications of these cocrystals. The research indicated that these cocrystals might exhibit inhibitory activity against mycobacterium tuberculosis, suggesting their use as new anti-TB drugs. Additionally, the cocrystals showed good light harvesting efficiency, indicating potential applications in photovoltaic systems for energy conversion (Al-Otaibi et al., 2020).
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O2/c1-22-11-19-34(20-12-22)27-29(31-16-15-30-27)36-26-9-7-24(8-10-26)28(35)32-25-13-17-33(18-14-25)21-23-5-3-2-4-6-23/h2-10,15-16,22,25H,11-14,17-21H2,1H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJQHSSRWREJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2750592.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750601.png)
![Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2750602.png)
![2-[[1-[(2-Bromophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2750605.png)
![2-(3-chlorophenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2750606.png)
![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2750607.png)
![ethyl 2-(4-methyl-3-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2750608.png)
![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2750609.png)